Cas no 950364-17-7 (5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 化学的及び物理的性質
名前と識別子
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- 5-(4-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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- インチ: 1S/C18H18N2O3/c1-12-11-17(21)19-15-5-3-4-6-16(15)20(12)18(22)13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21)
- InChIKey: RXJGLEDZBFQZCS-UHFFFAOYSA-N
- ほほえんだ: N1C2=CC=CC=C2N(C(=O)C2=CC=C(OC)C=C2)C(C)CC1=O
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3366-5772-25mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 25mg |
$109.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-15mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 15mg |
$89.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-1mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-10mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-20mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 20mg |
$99.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-30mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 30mg |
$119.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-40mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 40mg |
$140.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-5mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-4mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
Life Chemicals | F3366-5772-50mg |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
950364-17-7 | 90%+ | 50mg |
$160.0 | 2023-07-27 |
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-oneに関する追加情報
Recent Advances in the Study of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 950364-17-7)
The compound 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 950364-17-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzodiazepine derivative has been the subject of multiple studies aimed at elucidating its pharmacological properties, mechanism of action, and potential use in drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and structural optimization of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one to enhance its bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the methoxybenzoyl moiety significantly influenced the compound's binding affinity to target proteins, particularly those involved in neurological disorders. The research highlighted the compound's potential as a modulator of GABAA receptors, which are critical targets for anxiolytic and sedative drugs.
In addition to its neurological applications, 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has shown promise in oncology research. A preclinical study conducted by a team at the National Cancer Institute (2024) revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung cancer. The study proposed that the compound's mechanism of action involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer. These findings suggest that further development of this compound could lead to novel anticancer therapies.
Another area of interest is the compound's potential as an anti-inflammatory agent. Research published in Bioorganic & Medicinal Chemistry Letters (2023) investigated the effects of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one on inflammatory mediators such as TNF-α and IL-6. The results indicated that the compound could attenuate inflammation in vitro and in vivo, making it a candidate for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Despite these promising findings, challenges remain in the development of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Nevertheless, the compound's diverse pharmacological profile and its ability to interact with multiple biological targets make it a valuable scaffold for future drug discovery efforts.
In conclusion, the latest research on 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 950364-17-7) underscores its potential as a multifunctional therapeutic agent. Ongoing studies are expected to provide deeper insights into its mechanisms of action and pave the way for its translation into clinical applications. Researchers in the field of chemical biology and medicinal chemistry are encouraged to explore this compound further, given its promising pharmacological properties and therapeutic versatility.
950364-17-7 (5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one) 関連製品
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